molecular formula C5H3ClN2O2 B1586119 3-Chloro-5-nitropyridine CAS No. 22353-33-9

3-Chloro-5-nitropyridine

Cat. No. B1586119
CAS RN: 22353-33-9
M. Wt: 158.54 g/mol
InChI Key: MUTXEQVAHJCPSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-5-nitropyridine involves several steps. A method for preparing 2-chloro-5-nitropyridine, which could potentially be adapted for 3-Chloro-5-nitropyridine, involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine . Another method involves the nitration of pyridine and substituted pyridines with N2O5 in an organic solvent .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-nitropyridine can be analyzed using various methods. For example, vibrational spectroscopy of 2-chloro-5-nitropyridine has been investigated by means of quantum chemical calculations .


Chemical Reactions Analysis

The reaction mechanism of 3-Chloro-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Physical And Chemical Properties Analysis

3-Chloro-5-nitropyridine has a melting point of 86°C and a predicted boiling point of 228.2±20.0°C . Its predicted density is 1.489±0.06 g/cm3 . It is stored at room temperature and is sealed in dry conditions .

Scientific Research Applications

Application 3: Synthesis of Imidazo[4,5-c]pyridines

  • Summary of the Application: From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds are important in medicinal chemistry due to their wide range of biological activities.
  • Methods of Application or Experimental Procedures: The reaction mechanism involves the reaction of 4-aminopyridine with 3-nitropyridine .
  • Results or Outcomes: The synthesis results in the formation of imidazo[4,5-c]pyridines .

Application 4: Synthesis of Herbicides and Insecticides

  • Summary of the Application: Nitropyridines, including 3-Chloro-5-nitropyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source .
  • Results or Outcomes: The synthesis results in the formation of herbicides and insecticides .

Application 5: Synthesis of Fluorinated Pyridines

  • Summary of the Application: Nitropyridines, including 3-Chloro-5-nitropyridine, have been used as starting materials for the synthesis of fluorinated pyridines . These compounds are important in the synthesis of some herbicides and insecticides .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source .
  • Results or Outcomes: The synthesis results in the formation of fluorinated pyridines .

Application 6: Personal Protective Equipment

  • Summary of the Application: 3-Chloro-5-nitropyridine is a chemical that requires the use of personal protective equipment (PPE) during handling . This includes a dust mask type N95 (US), eyeshields, and gloves .
  • Methods of Application or Experimental Procedures: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The use of PPE helps to ensure safety during the handling of 3-Chloro-5-nitropyridine .

Safety And Hazards

3-Chloro-5-nitropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

3-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXEQVAHJCPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376555
Record name 3-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitropyridine

CAS RN

22353-33-9
Record name 3-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JM Bakke, E Ranes, J Riha… - Acta Chemica …, 1999 - actachemscand.org
… were: 3-nitropyridine 77%, 2-methyl-5-nitropyridine 36%, 3-methyl-5-nitropyridine 24%, 3-acetyl-5-nitropyridine 18%, 5-nitropyridine-3-carboxylic acid 15%, 3-chloro-5-nitropyridine 11%…
Number of citations: 28 actachemscand.org
K Samir, C Kamlesh, M Santanu, S Rajiv… - Research Journal of …, 2011 - isca.me
… of 2-(4-bromophenoxy)-3-chloro-5nitropyridine in presence of … -(aziridin1-yl)-3-chloro-5-nitropyridine in good yield. We observed … Reaction of 2-aryloxy-3-chloro-5-nitropyridine under the …
Number of citations: 4 isca.me
S Bajare, J Anthony, A Nair, R Marita, A Damre… - European journal of …, 2012 - Elsevier
… with the preparation of 2-hydroxy-3-chloro-5-nitropyridine (2). Commercially available 2-… of sodium chlorate to afford 2-hydroxy-3-chloro-5-nitropyridine (2) in quantitative yield [11]. …
Number of citations: 17 www.sciencedirect.com
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… The synthesis of (XVII) was effected by treatment of 2-amino-3-chloro-5-nitropyridine (XXI) (… Crystallisation from ethanol (charcoal) gave 2-amino-3-chloro-5-nitropyridine (0.85 g.) as …
Number of citations: 24 pubs.rsc.org
N Deka, M Uravane, J Anthony, SK Bhumra… - Medicinal Chemistry …, 2014 - Springer
… 2-Hydroxy-5-nitropyridine (1) was treated with concentrated HCl at 50ºC followed by aqueous solution of sodium chlorate to provide 2-Hydroxy-3-chloro-5-nitropyridine (2). Intermediate …
Number of citations: 6 link.springer.com
AR Katritzky, NG Akhmedov, A Güven… - Journal of molecular …, 2006 - Elsevier
The magnitude of one bond and long-range coupling constants in 3-nitropyridine 1 and its derivatives 2–16 were determined from the proton-coupled 13 C NMR spectra in CDCl 3 . The …
Number of citations: 20 www.sciencedirect.com
E Ranes - Synthesis and Functionalization of 3-Nitropyridines - ntnuopen.ntnu.no
The metode for nitration of pyridine (1) with dinitrogenpentoxide was discovered in Prof. Bakkes group in 1994, by Dr. Ingrid Hegbom. The work was continued by Dr. Eli Ranes and Dr. …
Number of citations: 0 ntnuopen.ntnu.no
N Deka, S Bajare, J Anthony, A Nair… - International …, 2013 - downloads.hindawi.com
… this purpose, commercially available 2-hydroxy-5-nitropyridine (1) was treated with concentrated HCl followed by aqueous NaClO3 and the resulting 2-hydroxy-3-chloro5-nitropyridine (…
Number of citations: 19 downloads.hindawi.com
MG Harris - 1976 - open.library.ubc.ca
The acidities of 37 amino-substituted heterocyclic compounds have been determined using measurements of degree of ionization in DMSO/water/0.011 M hydroxide ion and recently …
Number of citations: 5 open.library.ubc.ca
DA Carcache, A Vulpetti, J Kallen… - Journal of medicinal …, 2018 - ACS Publications
The transcription factor RORγt is an attractive drug-target due to its role in the differentiation of IL-17 producing Th17 cells that play a critical role in the etiopathology of several …
Number of citations: 23 pubs.acs.org

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